Trinonadecanoin

Overview

Description

Synthesis Analysis

The synthesis of related long-chain fatty acid derivatives, such as nonadecanoic acid, involves various chemical processes that can be adapted for trinonadecanoin. A typical method might involve the esterification of nonadecanoic acid with an appropriate alcohol under acid catalysis. Although specific synthesis methods for trinonadecanoin are not detailed in the available literature, similar processes are well-documented for closely related compounds.

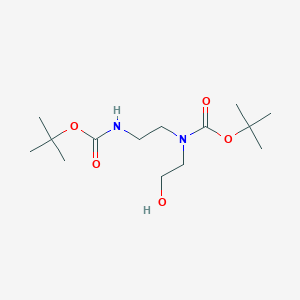

Molecular Structure Analysis

The molecular structure of nonadecanoic acid, a closely related compound, has been determined to exhibit a triclinic crystal structure with specific cell dimensions and angles, suggesting a complex arrangement of molecules within the crystal lattice (Analytical Sciences: X-ray Structure Analysis Online, 2006). This information provides insights into the potential structural characteristics of trinonadecanoin, given their chemical similarity.

Scientific Research Applications

Repellency against ticks : 2-tridecanone, found naturally in wild tomato plants, has been studied for its repellency against ticks. It demonstrated significant repellency towards Amblyomma americanum and Dermacentor variabilis, showing potential as an arthropod repellent (Kimps et al., 2011).

Enhancing Mass Spectrometry Sensitivity : Phosphonium labeling with tris(2,4,6,-trimethoxyphenyl)phosphonium acetic acid (TMPP-AA) has been used to enhance the detection of hydroxylated metabolites (including lipids) in electrospray ionization mass spectrometry (ESI-MS), expanding the types of metabolites that can be detected using standard ESI-MS instrumentation (Woo et al., 2009).

Study of Cholesterol Metabolism : Tritium, a form of radioactive hydrogen, has been utilized to study cholesterol metabolism in normal and hypercholesterolemic rabbits, especially focusing on aortic cholesterol turnover (Biggs & Kritchevsky, 1951).

Plant Growth Regulation with Triacontanol : Triacontanol is a component of most biological material synthesized by plants. It has shown potential in regulating various physiological and biochemical processes in plants, including an increase in crop yields under certain conditions (Ries & Stutte, 1985).

Effects on Insect Pest Management : The effects of 2-undecanone, found in the glandular trichomes of wild tomato, on larvae of Heliothis zea and Manduca sexta, have been studied for potential implications in insect pest management (Farrar & Kennedy, 1987).

Study of Reactive Metabolites in Drug Metabolism : The study of the oxidative metabolism of Triclocarban (TCC) and its reactive metabolites formation has been conducted using electrochemistry-mass spectrometry, revealing insights into the biotransformation and potential toxicity of TCC (Baumann et al., 2010).

Analysis of Genetic Material Elimination in Polyploid Cells : Trifluralin, a chemical that impacts cellular division, has been shown to lead to the formation of polyploid cells and the subsequent elimination of excess genetic material in the form of micronuclei, as observed in Allium cepa root tips (Fernandes et al., 2007).

Mechanism of Action

Target of Action

It is known that this compound is a type of triacylglycerol , a class of lipids that play crucial roles in energy storage, insulation, and cushioning in organisms

Biochemical Pathways

Trinonadecanoylglycerol, as a triacylglycerol, is likely involved in lipid metabolism pathways . These pathways include the synthesis and degradation of triglycerides, which are crucial for energy storage and release. The downstream effects of these pathways can impact various biological processes, such as cellular energy balance and membrane structure integrity .

properties

IUPAC Name |

20,21-dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56(62)59(65,55-61)60(66,57(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58(64)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,65-66H,4-55H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMIWLKYIDHSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)C(CO)(C(C(=O)CCCCCCCCCCCCCCCCCC)(C(=O)CCCCCCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949388 | |

| Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trinonadecanoylglycerol | |

CAS RN |

26536-13-0 | |

| Record name | Trinonadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was trinonadecanoin chosen as a retention index standard for triacylglycerol analysis in the research?

A1: The researchers aimed to establish a reliable identification system for triacylglycerols (TAGs) using liquid chromatography (LC). They selected trinonadecanoin, along with other odd-carbon chain TAGs (trinonain to trinonadecanoin), for several reasons:

- Regular Elution Pattern: TAGs with odd-carbon chains exhibit a predictable elution profile in reversed-phase LC, making them suitable for establishing a retention index scale [].

- Maximized Separation: The chosen ultra high-performance LC method provided optimal separation between different TAGs, including those in the trinonain to trinonadecanoin series [].

- Database Creation: Using this series as a basis, the researchers built a retention index database for 209 TAGs, facilitating identification in various samples like vegetable oils, fish, and milk [].

Q2: How does the use of a retention index system, like the one based on trinonadecanoin, improve the reliability of TAG identification in LC compared to relying solely on mass spectrometry?

A2: Mass spectrometry (MS), commonly coupled with LC, often faces challenges in identifying unknown compounds due to:

- Limited Spectral Databases: Comprehensive spectral libraries for LC-MS are less readily available compared to gas chromatography-mass spectrometry (GC-MS) [].

- Reproducibility Issues: Atmospheric pressure ionization, a common ionization technique in LC-MS, can lead to variations in mass spectra, making direct comparisons and identification challenging [].

- Retention Time Correlation: It correlates the retention time of an unknown analyte with that of known standards like trinonadecanoin. This approach reduces reliance solely on mass spectra [].

- Chromatographic Specificity: The retention index primarily depends on the analyte's interaction with the stationary and mobile phases, providing a more consistent and comparable parameter across different systems [].

- Improved Identification: By comparing an unknown's retention index to a database established using standards like trinonadecanoin, researchers can improve the accuracy of TAG identification, even with variations in mass spectra [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.